molecular formula C20H19NO4S2 B2496132 Ethyl 3-[(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate CAS No. 900012-27-3

Ethyl 3-[(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

Cat. No.: B2496132
CAS No.: 900012-27-3
M. Wt: 401.5
InChI Key: DEYUDXMDGOZSJE-UHFFFAOYSA-N
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Description

Ethyl 3-[(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonamide formation reaction, where a sulfonyl chloride reacts with an amine.

    Esterification: The carboxyl group on the thiophene ring can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a functional group on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Ethyl 3-[(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its pharmacological properties.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-[(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
  • Ethyl 3-[(3-chlorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
  • Ethyl 3-[(3-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Uniqueness

Ethyl 3-[(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

ethyl 3-[(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S2/c1-3-25-20(22)18-19(17(13-26-18)15-9-5-4-6-10-15)27(23,24)21-16-11-7-8-14(2)12-16/h4-13,21H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYUDXMDGOZSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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